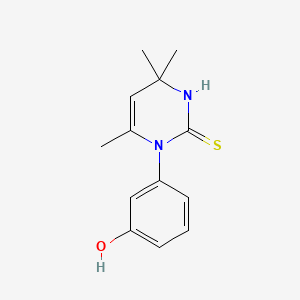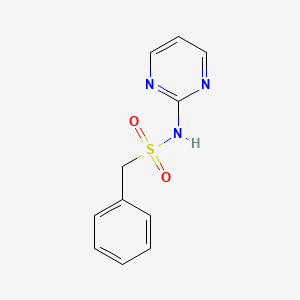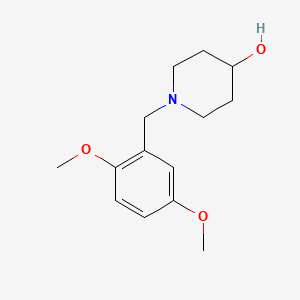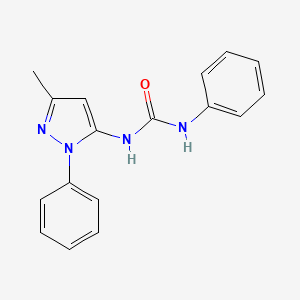
1-(3-hydroxyphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione
Descripción general
Descripción
1-(3-hydroxyphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione, also known as hydroxyphenylpyrimidine (HPP), is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP is a heterocyclic compound that contains a pyrimidine ring and a hydroxyphenyl group. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of HPP is not fully understood, but it is thought to involve multiple pathways. HPP has been shown to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. HPP has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. In addition, HPP has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
HPP has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. HPP has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. In addition, HPP has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. HPP is also stable and can be stored for long periods of time. However, HPP has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, HPP has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of HPP. One area of interest is the development of HPP derivatives with improved solubility and bioavailability. Another area of research is the investigation of HPP's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, the development of novel drug delivery systems for HPP could improve its efficacy and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of HPP and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of HPP involves the reaction of 3-hydroxyacetophenone with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield HPP. This method has been reported to have a yield of around 80% and is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
HPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. HPP has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, HPP has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
3-(3-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-5-4-6-11(16)7-10/h4-8,16H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXSXXNDYSDVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980029 | |
| Record name | 3-(4,4,6-Trimethyl-2-sulfanylpyrimidin-1(4H)-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63704-47-2 | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(m-hydroxyphenyl)-4,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4,6-Trimethyl-2-sulfanylpyrimidin-1(4H)-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5641836.png)
![ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5641845.png)
![5-[3-(1H-benzimidazol-2-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5641846.png)
![(3R*,4S*)-1-[(3-methoxyphenyl)acetyl]-4-propylpyrrolidin-3-amine](/img/structure/B5641851.png)
![N-(4-fluorophenyl)-5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5641857.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5641862.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5641864.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5641892.png)
![(3aR*,6aR*)-2-allyl-5-[(isopropylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5641900.png)


